molecular formula C6H11NO2 B1144581 2-Methylpyrrolidine-2-carboxylic acid CAS No. 16277-06-8

2-Methylpyrrolidine-2-carboxylic acid

Cat. No. B1144581
CAS RN: 16277-06-8
M. Wt: 129.15704
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrrolidine-2-carboxylic acid is a derivative of the natural amino acid proline . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The IUPAC name for this compound is (2R)-2-methyl-2-pyrrolidinecarboxylic acid .


Synthesis Analysis

The synthesis of 2-Methylpyrrolidine-2-carboxylic acid and its derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, one synthetic strategy involves the use of the natural amino acid S-proline and the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid) as precursors .


Molecular Structure Analysis

The molecular structure of 2-Methylpyrrolidine-2-carboxylic acid is characterized by a five-membered pyrrolidine ring. The InChI code for this compound is 1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methylpyrrolidine-2-carboxylic acid are not detailed in the search results, the compound’s pyrrolidine ring structure plays a significant role in various chemical reactions. For instance, the pyrrolidine ring is a common structural motif in many biologically active compounds and is often involved in reactions catalyzed by the natural amino acid proline .


Physical And Chemical Properties Analysis

2-Methylpyrrolidine-2-carboxylic acid has a molecular weight of 129.16 . It is a solid at room temperature and should be stored in a dry environment .

Scientific Research Applications

  • Analytical Chemistry Applications :

    • Morita and Konishi (2002) demonstrated the use of derivatives similar to 2-Methylpyrrolidine-2-carboxylic acid as derivatization reagents for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
  • Catalysis and Organic Synthesis :

    • Ruiz-Olalla, Retamosa, and Cossío (2015) synthesized homochiral 4-aminopyrrolidine-2-carboxylate esters, related to 2-Methylpyrrolidine-2-carboxylic acid, as catalysts for asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
    • Wang et al. (2010) found that (S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, was an efficient ligand for copper-catalyzed N-arylation of amides (Wang et al., 2010).
  • Pharmaceutical Research :

    • Di Cesare et al. (1992) explored 7-substituted-1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids, with chiral aminopyrrolidine substituents similar to 2-Methylpyrrolidine-2-carboxylic acid, for their antimicrobial activity (Di Cesare et al., 1992).
  • Material Science :

    • Meziani et al. (2009) investigated the use of molecules with carboxylic acid groups, akin to 2-Methylpyrrolidine-2-carboxylic acid, as surface passivation agents in the synthesis of aluminum nanoparticles (Meziani et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The pyrrolidine ring structure, which characterizes 2-Methylpyrrolidine-2-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHHAVWYGIBIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrrolidine-2-carboxylic acid

CAS RN

42856-71-3, 16277-06-8
Record name NSC14964
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylproline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
10
Citations
V Majo, J Prabhakaran, N Simpson, S Kassir… - 2012 - Soc Nuclear Med
… the C-4 chloride in 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with 5-cyclopropyl-1H-pyrazol-3-amine followed by displacement at C-2 position with (S)-2-methylpyrrolidine-2-carboxylic acid …
Number of citations: 0 jnm.snmjournals.org
I Ilisz, D Tourwé, DW Armstrong… - … Biological, and Chemical …, 2006 - Wiley Online Library
… The methyl substitution in 11 resulted in a slight increase in the retention, just as in the case of 2-methylpyrrolidine-2-carboxylic acid (1 vs. 3). The incorporation of an O atom into the …
Number of citations: 22 onlinelibrary.wiley.com
VJ Majo, V Arango, NR Simpson, J Prabhakaran… - Bioorganic & medicinal …, 2013 - Elsevier
… displacement of the C-4 chloride in compound 4 with 5-cyclopropyl-1H-pyrazol-3-amine (5) followed by displacement at C-2 position with (S)-2-methylpyrrolidine-2-carboxylic acid gave …
Number of citations: 17 www.sciencedirect.com
P Polgar, A Meister - Analytical Biochemistry, 1965 - Elsevier
A procedure is described for the quantitative determination of pyrrolidonecarboxylic acid by gas-liquid chromatography. The sample is treated with methanol containing hydrogen …
Number of citations: 13 www.sciencedirect.com
J Yu, H Liu, G Xia, L Liu, Z Xu, Q Chen… - ACS Medicinal …, 2012 - ACS Publications
… As seen in Scheme 1, esterification of (R)-2-methylpyrrolidine-2-carboxylic acid (5) gave (R)-methyl 2-methylpyrrolidine-2-carboxylate (6). Typical sulfonylation of 6 and saponification of …
Number of citations: 12 pubs.acs.org
S Gopalakrishnan, K Saroja, JD Elizabeth - J. Chem. Pharm. Res, 2011 - researchgate.net
Dipteracanthus patulus (Jacq.) Nees.(Syn. Ruellia patula Jacq).(Acanthaceae) is a medicinal herb traditionally used in the treatment of wounds. The methanolic extract of the leaves of …
Number of citations: 19 www.researchgate.net
ST Tong, PWR Harris, D Barker, MA Brimble - 2008 - Wiley Online Library
… (S)-1-(Benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic Acid (7): A solution of ester 6 (578 mg, 2.08 mmol) in 5 n NaOH/MeOH (2:1, 12 mL) was heated at reflux for 2 hours. The …
TD Penning, GD Zhu, VB Gandhi, J Gong… - Journal of medicinal …, 2009 - ACS Publications
We have developed a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors with a methyl-substituted quaternary center at the point of attachment to the …
Number of citations: 305 pubs.acs.org
A Treiber, H Aissaoui, S Delahaye, S Glutz… - …, 2023 - Wiley Online Library
The dual orexin receptor antagonist daridorexant was approved in 2022 in the USA and EU for the treatment of insomnia. The purpose of this study was the identification of its metabolic …
HM Kagan, LR Manning, A Meister - Biochemistry, 1965 - ACS Publications
Methods. Glutamine synthetase activity was followed by hydroxamate and phosphate determinations as previously described (Pamiljans et al., 1962). Ascending paper chromatography …
Number of citations: 48 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.